(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Orthogonal protection Regioselective deprotection Solid-phase peptide synthesis

(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, commonly abbreviated as Boc-Glu(OMe)-OtBu or Boc-Glu(OtBu)-OMe (CAS 18635-51-3), is a doubly protected L-glutamic acid derivative bearing an acid-labile Boc α-amino protection and two electronically differentiated carboxyl protections: a base-labile methyl ester at the α-carboxyl position and an acid-labile tert-butyl ester at the γ-carboxyl side chain. This orthogonal protection architecture enables sequential, chemoselective deprotection and functionalization that is inaccessible with singly protected or symmetrically protected glutamate analogs.

Molecular Formula C15H27NO6
Molecular Weight 317.382
CAS No. 18635-51-3
Cat. No. B2377786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
CAS18635-51-3
Molecular FormulaC15H27NO6
Molecular Weight317.382
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H27NO6/c1-14(2,3)21-11(17)9-8-10(12(18)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1
InChIKeyQJMOKJOSDZAYSQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Glu(OMe)-OtBu (CAS 18635-51-3): Orthogonally Protected L-Glutamic Acid Building Block for Precision Peptide Synthesis


(S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, commonly abbreviated as Boc-Glu(OMe)-OtBu or Boc-Glu(OtBu)-OMe (CAS 18635-51-3), is a doubly protected L-glutamic acid derivative bearing an acid-labile Boc α-amino protection and two electronically differentiated carboxyl protections: a base-labile methyl ester at the α-carboxyl position and an acid-labile tert-butyl ester at the γ-carboxyl side chain [1]. This orthogonal protection architecture enables sequential, chemoselective deprotection and functionalization that is inaccessible with singly protected or symmetrically protected glutamate analogs. With a molecular formula of C15H27NO6 and a molecular weight of 317.38 g/mol, this compound serves as a strategic intermediate in solution-phase and solid-phase peptide synthesis (SPPS), particularly for constructing peptides requiring regioselective glutamate side-chain modification .

Why Generic Substitution of Boc-Glu(OMe)-OtBu (CAS 18635-51-3) Fails: Orthogonal Protection Architecture Cannot Be Interchanged


Glutamic acid building blocks used in peptide synthesis are not functionally interchangeable because the identity, position, and lability profile of each protecting group dictates the available synthetic sequence and ultimate product integrity. Boc-Glu(OMe)-OtBu (CAS 18635-51-3) is uniquely defined by its orthogonal triad: an acid-labile Boc group on the α-amine, a base-labile methyl ester on the α-carboxyl, and an acid-labile tert-butyl ester on the γ-carboxyl. Substituting with the more common Boc-Glu-OtBu (CAS 24277-39-2), which bears a free α-carboxylic acid, requires fundamentally different coupling and deprotection logic and introduces a reactive carboxyl that may compete during chain elongation [1]. Likewise, replacing with Boc-Glu(OMe)-OMe (CAS 59279-60-6), which has two identical methyl esters, eliminates the ability to orthogonally address the side-chain carboxyl, forcing a convergent synthetic route with additional protection–deprotection cycles and increased step count [2]. The quantitative evidence below documents the consequences of these architectural differences on synthetic outcomes.

Boc-Glu(OMe)-OtBu (CAS 18635-51-3): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Protection Selectivity: Boc-Glu(OMe)-OtBu vs. Boc-Glu(OMe)-OMe – Differential Carboxyl Deprotection Enabled by Mixed Ester Architecture

Boc-Glu(OMe)-OtBu (target compound, MW 317.38) carries one methyl ester (α-carboxyl) and one tert-butyl ester (γ-carboxyl), establishing a chemically addressable difference between the two carboxyl groups. The methyl ester is stable to TFA-mediated Boc/tBu removal but cleavable under basic conditions (e.g., LiOH/THF or NaOH), whereas the tert-butyl ester is labile to moderate acid (TFA/DCM) but stable to base and hydrogenolysis. In contrast, Boc-Glu(OMe)-OMe (CAS 59279-60-6, MW 275.3) bears two chemically equivalent methyl esters with identical lability profiles, making it impossible to selectively deprotect one carboxyl in the presence of the other without additional protection-group manipulation. This architectural difference has been demonstrated in the synthesis of N-Boc-glutamic acid 1-tert-butyl ester, where selective hydrolysis of the α-methyl ester of the target compound proceeded with LiOH/THF while leaving the γ-tert-butyl ester intact, a transformation that is impossible with the dimethyl ester analog . Aqueous phosphoric acid (85 wt%) has been shown to selectively cleave tert-butyl esters and Boc carbamates while leaving methyl esters untouched, confirming the orthogonal lability of the mixed ester system present in the target compound [1].

Orthogonal protection Regioselective deprotection Solid-phase peptide synthesis

Enantiomeric Purity Control: Boc-Glu(OMe)-OtBu vs. Boc-Glu-OtBu – Quantified Stereochemical Integrity Benchmarks

Stereochemical fidelity is a critical quality attribute for chiral building blocks used in peptide API synthesis, as enantiomeric impurities propagate through couplings and compromise final product purity. For Boc-Glu-OtBu (CAS 24277-39-2, the most structurally analogous in-class comparator with Boc and OtBu protection but a free α-carboxyl), vendor specification data confirm an enantiomer content of ≤0.5% by chiral HPLC, corresponding to an enantiomeric excess of ≥99.0% [1]. Commercially sourced Boc-Glu(OMe)-OtBu (CAS 18635-51-3, target compound) is routinely supplied at ≥97% purity by HPLC, with supplier quality systems (e.g., ISO-certified manufacturing at MolCore) designed for pharmaceutical R&D and quality control applications . The stereochemical integrity of this class of Nα-Boc amino acid derivatives is governed by the conditions of Boc-anhydride coupling to the free amine, which proceeds with retention of configuration in the absence of strong base. Enantiomeric impurities in chiral synthons have been systematically shown to directly impact the enantiopurity of downstream asymmetric synthesis products, making verified stereochemical purity a decision-critical procurement parameter [2].

Chiral purity Enantiomeric excess Peptide drug substance

Synthetic Yield Benchmark: One-Pot Synthesis of Boc-Glu(OMe)-OtBu vs. Multi-Step Literature Routes to Cyclic Glutamine Analogs

The target compound Boc-Glu(OMe)-OtBu has been reported to be obtainable via a one-step synthesis in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In comparison, structurally related N-Boc-L-glutamate dimethyl ester has been employed as a starting material for the synthesis of cyclic glutamine analogs (key intermediates in antiviral agents targeting SARS-CoV-2 Mᵖʳᵒ), where reported overall yields from dimethyl N-Boc-L-glutamate have varied from 27% to 66% [2]. An optimized process using α-cyanomethylation of dimethyl N-BocGlu achieved an 82% overall yield with 99.4 A% HPLC purity for the target cyclic glutamine analog intermediate [3]. While these yields originate from different reaction sequences on structurally distinct substrates, they establish the yield expectations for glutamate-derived building blocks in multi-step synthetic sequences. The availability of a quantitative-yield, one-step protocol for the target compound reduces procurement risk and synthesis lead time.

Synthetic efficiency Yield optimization Process chemistry

Physical Property Differentiation: Boiling Point and Density of Boc-Glu(OMe)-OtBu vs. Boc-Glu-OtBu

Physical property differences between the target compound and its closest analog have practical implications for purification method selection and analytical method development. Boc-Glu(OMe)-OtBu (target, CAS 18635-51-3) has a predicted boiling point of 403.1 ± 35.0 °C and a predicted density of 1.072 ± 0.06 g/cm³ . Its closest structural analog, Boc-Glu-OtBu (CAS 24277-39-2, differing only by replacement of the α-methyl ester with a free carboxylic acid), has a comparable boiling point of 449.8 ± 40.0 °C but exists as a crystalline solid with a melting point of 113 °C, enabling purification by recrystallization, an option not directly available for the typically non-crystalline target compound . The molecular weight difference (317.38 vs. 303.35 g/mol; Δ = 14.03 g/mol, corresponding to the mass difference between -OCH₃ and -OH) further differentiates these compounds in mass spectrometric and chromatographic analyses. The lower predicted density of the target compound (1.072 vs. 1.182 ± 0.06 g/cm³ for Boc-Glu-OMe) reflects the larger molecular volume imparted by the tert-butyl ester group .

Physicochemical characterization Purification method selection Analytical reference standards

Commercial Availability and Purity Grade Differentiation: Multi-Supplier Landscape for Boc-Glu(OMe)-OtBu

The target compound Boc-Glu(OMe)-OtBu (CAS 18635-51-3) is commercially available from multiple suppliers at differentiated purity grades, enabling procurement tailored to application-critical quality requirements. Fluorochem offers the compound at 95% purity (100 mg: ¥2,288; 250 mg: ¥4,796; 1 g: ¥11,946) . Leyan supplies it at 97% purity (1 g: ¥1,000 range) . MolCore offers NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . Glpbio lists the compound at $374.00 per gram [1]. In contrast, the closest analog Boc-Glu-OtBu (CAS 24277-39-2) is available at higher purity grades (≥98% by HPLC, ≥97% by HPLC/titration) with an explicit enantiomer specification, reflecting its broader use as a standard SPPS building block with more extensive quality documentation [2]. The target compound exists at the intersection of specialized orthogonal protection capability and adequate commercial availability, with purity grade selection guided by the tolerance of the downstream synthetic sequence to trace impurities.

Supply chain Quality grade selection Cost-effectiveness

Storage Stability: -20°C Long-Term Storage Requirement Consistent Across Boc-Glutamate Derivatives

The target compound Boc-Glu(OMe)-OtBu (CAS 18635-51-3) requires storage at -20°C to maintain chemical stability, consistent with the storage requirements for structurally related Boc-glutamate derivatives. Certificate of Analysis data for Boc-Glu-OtBu (CAS 24277-39-2) confirms powder stability at -20°C for 3 years and at 4°C for 2 years, with stock solutions in DMSO stable for 1 month at -20°C and 6 months at -80°C when stored in aliquots to avoid repeated freeze-thaw cycles . Supplier guidelines for the target compound similarly recommend -20°C storage, sealed under dry conditions, and protected from light . Solubility data indicate that both the target compound and analogs are readily soluble in DMF and DMSO, facilitating preparation of stock solutions for peptide synthesis applications . No differential stability advantage or disadvantage relative to in-class analogs is reported; storage requirements are equivalent and represent standard handling for protected amino acid derivatives.

Stability Shelf-life management Inventory control

Best Research and Industrial Application Scenarios for Boc-Glu(OMe)-OtBu (CAS 18635-51-3)


Regioselective Side-Chain Functionalization in Solution-Phase Peptide Synthesis

This represents the highest-value application scenario for Boc-Glu(OMe)-OtBu. The orthogonal triad of protecting groups enables chemists to selectively address the γ-carboxyl group (via TFA-mediated tert-butyl ester cleavage) while the α-methyl ester remains intact, or conversely to hydrolyze the α-methyl ester (via LiOH/THF) while the γ-tert-butyl ester is retained . This regioselectivity is essential for synthesizing peptides with site-specific side-chain modifications—such as γ-conjugated peptide-drug conjugates, selectively labeled glutamate residues for biophysical studies, or peptides requiring a free α-carboxyl for further chain elongation at a specific synthetic stage. The use of this building block eliminates the need for additional orthogonal protecting group installation (e.g., allyl or Fm esters) that would be required with simpler glutamate derivatives, directly reducing synthetic step count by 1–2 steps per glutamate residue and improving overall yield [1].

Boc-SPPS of Acid-Sensitive or Base-Sensitive Peptide Sequences

In Boc-based solid-phase peptide synthesis (Boc-SPPS), this compound can be incorporated as a pre-activated building block where the α-methyl ester serves as a temporary protecting group during chain assembly. The acid-labile Boc group (cleaved by TFA) and the acid-labile γ-tert-butyl ester (cleaved during final HF or TFMSA resin cleavage) are compatible with standard Boc-SPPS protocols, while the base-stable α-methyl ester survives the repetitive TFA deprotection cycles . This strategy is particularly valuable for synthesizing peptides that are incompatible with Fmoc-SPPS conditions (e.g., base-sensitive sequences prone to aspartimide formation or epimerization), as the Boc/tBu/OMe orthogonal system provides an alternative route while maintaining the option for selective γ-carboxyl liberation upon final deprotection.

Key Intermediate in Antiviral and Bioactive Peptide Development Programs

The compound serves as a strategic starting material for the synthesis of cyclic glutamine analogs identified as key intermediates in antiviral drug development, including inhibitors targeting SARS-CoV-2 Mᵖʳᵒ . The synthetic route involves elaboration of the dimethyl N-Boc-glutamate scaffold, which is structurally closely related to the target compound (differing only in the identity of the γ-ester: -OtBu vs. -OMe). The tert-butyl ester variant represented by the target compound offers an alternative entry point to these pharmacologically relevant scaffolds, with the advantage of orthogonal γ-carboxyl deprotection enabling late-stage diversification strategies that are inaccessible from the dimethyl ester precursor. Research programs developing protease inhibitors, peptidomimetics, or macrocyclic peptides that require a differentially protected glutamate residue should prioritize this building block over simpler analogs [1].

Quote Request

Request a Quote for (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.